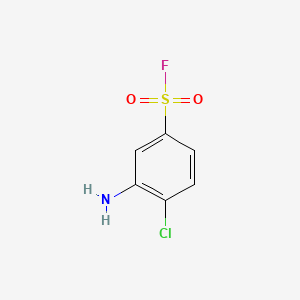

3-Amino-4-chlorobenzenesulfonyl fluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119917. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-chlorobenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO2S/c7-5-2-1-4(3-6(5)9)12(8,10)11/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNZYBSQZUOJCDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)F)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00190273 | |

| Record name | 3-Amino-4-chlorobenzenesulphonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368-72-9 | |

| Record name | 3-Amino-4-chlorobenzenesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-chlorobenzenesulphonyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 368-72-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-4-chlorobenzenesulphonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-chlorobenzenesulphonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Amino-4-chlorobenzenesulfonyl fluoride chemical properties

An In-depth Technical Guide to 3-Amino-4-chlorobenzenesulfonyl Fluoride: Properties, Reactivity, and Applications

Introduction

This compound is a substituted aromatic sulfonyl fluoride that has emerged as a significant building block in medicinal chemistry and chemical biology. Its unique trifunctional molecular architecture—an aromatic ring substituted with a nucleophilic amino group, an electron-withdrawing chlorine atom, and a highly reactive electrophilic sulfonyl fluoride moiety—renders it a versatile scaffold for the synthesis of complex molecules. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the core chemical properties, reactivity, synthesis, and applications of this important chemical entity.

Physicochemical and Spectroscopic Properties

The fundamental properties of a compound are critical for its handling, characterization, and application in synthesis. The key physicochemical identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 368-72-9 | [1][2] |

| Molecular Formula | C₆H₅ClFNO₂S | [1][3][4] |

| Molecular Weight | 209.62 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Appearance | White crystalline solid | [3] |

| LogP | 1.76 | [1] |

| InChI Key | HNZYBSQZUOJCDN-UHFFFAOYSA-N | [1][2][4] |

Spectroscopic analysis is essential for structural confirmation. While specific spectra are found in dedicated databases, the expected characteristic signals can be inferred. For instance, in an IR spectrum, key stretching bands would appear for the N-H bonds of the amino group, the aromatic C-H and C=C bonds, the S=O bonds of the sulfonyl group, and the C-Cl bond.[5] ¹H NMR and ¹³C NMR spectroscopy would reveal characteristic shifts for the aromatic protons and carbons, influenced by the electronic effects of the three different substituents. Mass spectrometry provides the molecular weight and fragmentation patterns, with a predicted [M+H]⁺ peak at m/z 209.97864.[4]

Synthesis and Reactivity

General Synthesis Pathway

The preparation of this compound typically involves a halogen exchange (HALEX) reaction. The process starts with the corresponding sulfonyl chloride precursor, which is more readily available. This precursor is reacted with a fluoride salt, such as sodium fluoride or potassium fluoride, in an organic solvent to substitute the chlorine atom on the sulfonyl group with fluorine.[3][6]

The causality behind this choice is the high nucleophilicity of the fluoride ion in aprotic polar solvents, which facilitates the displacement of the chloride from the electron-deficient sulfur center of the sulfonyl chloride group.

Caption: General synthesis workflow for this compound.

Chemical Reactivity

The reactivity of this molecule is dictated by its functional groups: the sulfonyl fluoride and the amino group.

-

The Sulfonyl Fluoride (-SO₂F) Moiety: This group is a powerful electrophile, often described as a "privileged warhead" in chemical biology.[7] It possesses a finely tuned balance of stability in aqueous media and reactivity toward strong nucleophiles. This makes it ideal for covalent targeting of specific amino acid residues within proteins, such as serine, threonine, lysine, and tyrosine.[7] This reactivity is the foundation of its use in developing covalent inhibitors and activity-based probes. Furthermore, the -SO₂F group is a key participant in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a highly efficient and reliable set of reactions for constructing complex molecules.[8]

-

The Amino (-NH₂) Group: The aniline-like amino group is nucleophilic and can readily undergo a range of classical organic reactions. These include acylation, alkylation, diazotization (to form a diazonium salt, which can then be substituted), and condensation reactions. This functionality provides a convenient handle for attaching other molecular fragments, linkers, or pharmacophores, making it a versatile anchor point in multi-step syntheses.

Caption: Reactivity map of this compound.

Applications in Drug Discovery and Chemical Biology

The strategic incorporation of fluorine is a well-established protocol in modern drug design to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[9][10] this compound serves as a valuable starting material in this context.

-

Covalent Inhibitors: The sulfonyl fluoride "warhead" is a cornerstone of its application in drug discovery.[7] By designing molecules where the core scaffold directs the -SO₂F group to a specific nucleophilic residue in the binding site of a target protein (e.g., a kinase or protease), researchers can create highly specific and potent irreversible inhibitors. This covalent bonding can lead to prolonged duration of action and improved therapeutic efficacy.

-

Activity-Based Protein Profiling (ABPP): As a reactive probe, this compound can be incorporated into larger molecules designed to map the active sites of enzymes. By attaching a reporter tag (like a fluorophore or biotin) to the amino group, scientists can use the resulting probe to covalently label target proteins in complex biological systems, aiding in target identification and validation.[7]

-

Versatile Synthetic Intermediate: The presence of two distinct reactive sites allows for orthogonal chemical strategies. The amino group can be functionalized first, followed by a SuFEx reaction or covalent protein modification using the sulfonyl fluoride group. This makes it a powerful building block for constructing libraries of compounds for high-throughput screening in drug discovery campaigns.

Safety and Handling

As a reactive chemical, this compound must be handled with appropriate safety precautions. It is classified as a corrosive and irritant compound.

| Hazard Information | Details | Source(s) |

| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [2] |

| Signal Word | Danger / Warning | [2][3] |

| Hazard Statements | H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][3] |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][3] |

Handling Protocol:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable technique for assessing the purity of this compound and for monitoring its reactions. A reverse-phase (RP) HPLC method is effective for its analysis.[1]

Typical RP-HPLC Conditions:

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of acetonitrile and water is typically used.[1]

-

Additive: An acid such as phosphoric acid or, for mass spectrometry (MS) compatibility, formic acid is added to the mobile phase to ensure good peak shape.[1] This method is scalable and can be adapted for preparative chromatography to isolate and purify the compound or its derivatives.[1]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block for modern chemical science. Its combination of a nucleophilic handle (the amino group) and a biocompatible, reactive electrophile (the sulfonyl fluoride group) provides researchers with a powerful tool for a wide range of applications. From the synthesis of covalent inhibitors in drug discovery to the construction of complex molecular architectures via click chemistry, this compound offers a robust and versatile platform for innovation. A thorough understanding of its properties, reactivity, and handling requirements is essential for harnessing its full potential in the laboratory.

References

-

ChemBK. 3-amino-4-chlorobenzenesulphonyl fluoride. (2024-04-09). [Link]

-

Macmillan Group - Princeton University. Synthesis and Applications of Fluorinated -Amino Acids. (2017-11-15). [Link]

- Google Patents.

-

Hoffman Fine Chemicals. CAS 10116-74-2 | 3-Chlorobenzenesulfonyl fluoride. [Link]

-

SIELC Technologies. 3-Amino-4-chlorobenzenesulphonyl fluoride. [Link]

-

Izawa, K., Meanwell, N. A., & Soloshonok, V. A. Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. (2020-01-15). [Link]

-

G μέχρι, A., & Tsaligopoulos, A. The Safety of Fluoride Compounds and Their Effect on the Human Body—A Narrative Review. International Journal of Environmental Research and Public Health. [Link]

-

Kelly, M. J., et al. Sulfonyl fluorides as privileged warheads in chemical biology. RSC Chemical Biology. (2015-03-16). [Link]

-

Singh, S., & Kumar, V. Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]

-

Lau, K. H., et al. Molecular mechanism of action of fluoride on bone cells. Journal of Bone and Mineral Research. [Link]

-

Ali, N. S., et al. SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences. (2024-02-28). [Link]

-

CAS Common Chemistry. 4-Chlorobenzenesulfonyl fluoride. [Link]

-

ten Cate, J. M. Current concept on the anticaries fluoride mechanism of the action. DENTAL RESEARCH, APEIRON. [Link]

-

PubChemLite. 3-amino-4-chlorobenzenesulphonyl fluoride (C6H5ClFNO2S). [Link]

-

CHEMICAL POINT. This compound. [Link]

-

G-SRS. 4-CHLOROBENZENESULFONYL FLUORIDE. [Link]

-

ten Cate, J. M. View of Current concepts on the theories of the mechanism of action of fluoride. Apeiron. [Link]

Sources

- 1. 3-Amino-4-chlorobenzenesulphonyl fluoride | SIELC Technologies [sielc.com]

- 2. This compound | 368-72-9 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. PubChemLite - 3-amino-4-chlorobenzenesulphonyl fluoride (C6H5ClFNO2S) [pubchemlite.lcsb.uni.lu]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination - Google Patents [patents.google.com]

- 7. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-氯苯磺酰氟 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmacyjournal.org [pharmacyjournal.org]

3-Amino-4-chlorobenzenesulfonyl fluoride structure and formula

An In-Depth Technical Guide to 3-Amino-4-chlorobenzenesulfonyl fluoride: Structure, Synthesis, and Application in Modern Drug Discovery

Abstract

This compound is a strategically important bifunctional reagent that has garnered significant interest among researchers in medicinal chemistry and drug development. Its unique molecular architecture, featuring a reactive sulfonyl fluoride moiety and a synthetically versatile amino group on a halogenated benzene ring, positions it as a valuable building block for a new generation of therapeutic agents. This guide provides a comprehensive technical overview of its chemical properties, a validated synthesis protocol, and a detailed exploration of its role as a "privileged warhead" in the design of targeted covalent inhibitors through Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

Compound Identification and Key Properties

This compound is a crystalline solid at room temperature.[1] Its identity and core physicochemical properties are summarized below, providing foundational data for its application in a research setting.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Amino-4-chlorobenzene-1-sulfonyl fluoride | [3] |

| CAS Number | 368-72-9 | [2][3][4] |

| Molecular Formula | C₆H₅ClFNO₂S | [3][4][5] |

| Molecular Weight | 209.62 g/mol | [1][3] |

| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)F)N)Cl | [5] |

| InChI Key | HNZYBSQZUOJCDN-UHFFFAOYSA-N | [2][3][5] |

| Physicochemical Property | Value | Source(s) |

| Appearance | White crystalline solid | [1] |

| Melting Point | 64-68 °C | [1] |

| Boiling Point | 307.6 °C at 760 mmHg | [1] |

| Density | ~1.482 g/cm³ (estimate) | [1] |

| LogP | 1.76 | [3] |

Chemical Structure and Reactivity Profile

The structure of this compound is defined by a benzene ring substituted with three key functional groups that dictate its reactivity.

Caption: Chemical structure of this compound.

The scientific value of this molecule stems from two key features:

-

The Sulfonyl Fluoride (-SO₂F) Group : This moiety is the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Unlike the more labile sulfonyl chlorides, sulfonyl fluorides exhibit a unique balance of stability and reactivity.[6] They are remarkably stable in aqueous environments and resistant to hydrolysis but can be activated to react with nucleophilic amino acid residues (serine, threonine, tyrosine, lysine, cysteine, and histidine) within a protein's binding site.[5] This makes the -SO₂F group a "privileged" electrophilic warhead for developing targeted covalent inhibitors that can address a broader range of the proteome beyond cysteine.[5]

-

The Amino (-NH₂) Group : The primary aromatic amine serves as a versatile synthetic handle. It can be readily diazotized, acylated, alkylated, or used in various cross-coupling reactions to build more complex molecular scaffolds, allowing for the attachment of pharmacophores or recognition elements that guide the molecule to its biological target.

Synthesis Protocol: Halogen Exchange (Halex)

The most direct and industrially scalable synthesis of this compound involves a halogen exchange reaction, converting the more common sulfonyl chloride precursor into the desired sulfonyl fluoride.[1][7] The protocol below is a self-validating system based on established methodologies for this transformation.[1][3]

Caption: General workflow for the synthesis via halogen exchange.

Step-by-Step Methodology:

-

Reactor Setup : Equip a three-necked, round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser fitted with a drying tube (e.g., calcium chloride) to maintain anhydrous conditions.

-

Charging Reagents : To the flask, add the starting material, 3-amino-4-chlorobenzenesulfonyl chloride (1.0 eq). Add an excess of the fluorinating agent, such as anhydrous potassium fluoride (KF, ~5 eq) or potassium bifluoride (KHF₂).[1][3] Add a suitable high-boiling aprotic polar solvent, such as sulfolane or N,N-dimethylformamide (DMF), to dissolve/suspend the reagents.

-

Causality: An aprotic polar solvent is crucial as it solubilizes the fluoride salt to a sufficient degree to facilitate the nucleophilic substitution reaction while not interfering with the electrophilic sulfonyl center. The absence of protons (aprotic) prevents unwanted side reactions.

-

-

Reaction Execution : Heat the stirred reaction mixture to a temperature between 100 °C and 160 °C. The optimal temperature depends on the solvent and the reactivity of the substrate.[1]

-

Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.

-

Workup : Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the insoluble inorganic salts (e.g., KCl). The filtrate can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the final product as a white solid.

Applications in Drug Discovery and Chemical Biology

The primary application of this compound is as a bifunctional building block for the synthesis of targeted covalent inhibitors.

-

Expanding the Druggable Proteome : For decades, covalent drug design has been overwhelmingly focused on targeting nucleophilic cysteine residues.[5] However, many high-value drug targets lack a cysteine in their binding sites. The sulfonyl fluoride moiety provides a powerful alternative by covalently bonding with other key residues like lysine, tyrosine, and serine.[5] This capability, enabled by SuFEx chemistry, opens up a much larger portion of the proteome to covalent drug discovery.[5]

-

SuFEx Click Chemistry : The term "click chemistry" describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. SuFEx perfectly fits this description.[8] The amino group of this compound can be elaborated into a complex targeting molecule. This fully formed molecule, now bearing the -SO₂F "warhead," can then be "clicked" onto its protein target in a highly specific and efficient covalent reaction. This modular approach accelerates the drug discovery process.[2][9]

-

Use Case Example : A typical drug discovery workflow would involve synthesizing a library of compounds where various targeting moieties are attached to the amino group of this compound. This library would then be screened against a protein of interest (e.g., a kinase or a protease). A "hit" compound would be one where the targeting moiety directs the sulfonyl fluoride warhead to the protein's active site, leading to a covalent bond formation and irreversible inhibition of the protein's function. The chloro-substituent on the ring can further modulate the electronic properties of the system and provide an additional vector for interaction within the binding pocket.

Analytical Methodologies

Ensuring the purity and identity of this compound is critical for its use in synthesis. A robust reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for this purpose.[4]

Protocol for Purity Analysis:

-

Column : Newcrom R1 or a standard C18 column.[4]

-

Mobile Phase : An isocratic or gradient system using acetonitrile and water with an acid modifier. A typical mobile phase could be a mixture of acetonitrile and water containing 0.1% phosphoric acid.[4]

-

Scientist's Note: For applications where the analyte will be analyzed by mass spectrometry (LC-MS), phosphoric acid should be replaced with a volatile acid like formic acid (0.1%) to avoid ion suppression in the MS source.[4]

-

-

Detection : UV detection at a suitable wavelength (e.g., 254 nm).

-

Flow Rate : 1.0 mL/min.

-

Injection Volume : 5-10 µL.

This method is scalable and can be adapted for preparative separation to isolate impurities if needed.[4]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

-

Hazard Classification : Corrosive (Causes burns) and Harmful (Harmful by inhalation, in contact with skin, and if swallowed).[1]

-

GHS Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Personal Protective Equipment (PPE) : Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and face shield).[1]

-

Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[1][7]

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is more than a simple chemical intermediate; it is a key enabling reagent for advanced drug discovery. Its unique combination of a stable yet reactive sulfonyl fluoride warhead and a versatile amino handle provides researchers with a powerful tool to implement SuFEx click chemistry. By allowing the covalent targeting of non-cysteine amino acid residues, this compound and its derivatives are poised to play a critical role in developing next-generation covalent therapies for a wide range of diseases.

References

-

SIELC Technologies. (2018). 3-Amino-4-chlorobenzenesulphonyl fluoride. Available at: [Link]

-

PubChem. 3-amino-4-chlorobenzenesulphonyl fluoride (C6H5ClFNO2S). Available at: [Link]

-

ChemBK. (2024). 3-amino-4-chlorobenzenesulphonyl fluoride. Available at: [Link]

-

Kelly, J. W., et al. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery. Available at: [Link]

- Gouverneur, V., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters.

-

Sharpless, K. B., et al. (2023). Sulfur fluoride exchange. PubMed Central. Available at: [Link]

-

Khan Academy. Halogen exchange method. Available at: [Link]

- Olsen, C. A., et al. (2024). Advances in sulfur–fluoride exchange for chemical biology. ChemRxiv.

-

WuXi AppTec. (2024). Targeted Covalent Inhibitor Synthesis. Available at: [Link]

-

Sharpless, K. B., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central. Available at: [Link]

-

El-Faham, A., et al. (2022). Synthetic Routes to Arylsulfonyl Fluorides. MDPI. Available at: [Link]

- U.S. Patent 4,369,145. (1983). Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination.

- Dong, J., et al. (2016). SuFEx-Based Strategies for the Preparation of Functional Particles and Cation Exchange Resins. The Royal Society of Chemistry.

-

Meanwell, N. A., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. ResearchGate. Available at: [Link]

-

Sharpless, K. B., et al. (2021). Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery. ResearchGate. Available at: [Link]

Sources

- 1. US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination - Google Patents [patents.google.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. 3-Amino-4-chlorobenzenesulphonyl fluoride | SIELC Technologies [sielc.com]

- 5. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

The Reactivity of 3-Amino-4-chlorobenzenesulfonyl Fluoride with Amino Acid Residues: A Technical Guide for Researchers

Introduction: The Emergence of Covalent Probes in Chemical Biology

In the landscape of chemical biology and drug discovery, the use of covalent probes has become an increasingly powerful strategy for understanding protein function and developing novel therapeutics. These molecules form stable, covalent bonds with their protein targets, offering distinct advantages in terms of target validation, potency, and duration of action. Among the various electrophilic "warheads" employed in the design of such probes, sulfonyl fluorides have garnered significant attention due to their unique reactivity profile with a range of nucleophilic amino acid residues. This in-depth technical guide focuses on a specific, yet under-documented member of this class: 3-amino-4-chlorobenzenesulfonyl fluoride . While the broader family of sulfonyl fluorides is well-characterized, this guide aims to consolidate the available information and provide a predictive framework for the reactivity of this particular substituted benzenesulfonyl fluoride with key amino acid residues.

The Sulfonyl Fluoride Warhead: A Privileged Electrophile

The sulfonyl fluoride moiety (-SO₂F) is a versatile electrophile that can react with several nucleophilic amino acid side chains, most notably serine, threonine, tyrosine, lysine, and histidine. The reactivity of the sulfur atom is modulated by the strong electron-withdrawing nature of the fluorine and oxygen atoms, making it susceptible to nucleophilic attack. Unlike more reactive electrophiles, sulfonyl fluorides often exhibit a favorable balance of stability in aqueous environments and reactivity towards their intended biological targets, minimizing off-target effects.

The general mechanism of action involves the nucleophilic attack of an amino acid residue on the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable sulfonylated adduct with the protein.

Reactivity Profile of this compound

While specific reactivity data for this compound is sparse in the readily available scientific literature, we can infer its behavior based on the well-established principles of sulfonyl fluoride chemistry and the electronic effects of its substituents. The benzene ring is substituted with both an amino (-NH₂) group and a chloro (-Cl) group.

-

Amino Group (-NH₂): The amino group is an electron-donating group, which can increase the electron density of the aromatic ring. This effect, however, is likely to have a modest impact on the electrophilicity of the sulfonyl fluoride group.

-

Chloro Group (-Cl): The chloro group is an electron-withdrawing group, which will increase the electrophilicity of the sulfonyl fluoride, potentially enhancing its reactivity compared to unsubstituted benzenesulfonyl fluoride.

The interplay of these two substituents will ultimately determine the precise reactivity of the molecule. It is plausible that the electron-withdrawing effect of the chlorine atom will be the dominant factor influencing the reactivity of the sulfonyl fluoride warhead.

Predicted Reactivity with Key Amino Acid Residues:

Based on the general reactivity of sulfonyl fluorides, we can predict the likely interactions of this compound with the following amino acid residues:

-

Serine and Threonine: The hydroxyl groups of serine and threonine are potent nucleophiles, particularly when deprotonated. In the active sites of enzymes like serine proteases, a catalytic triad often enhances the nucleophilicity of a serine residue, making it a primary target for sulfonyl fluorides. The reaction results in the formation of a stable sulfonate ester.

-

Tyrosine: The phenolic hydroxyl group of tyrosine is another key target for sulfonyl fluorides. The reactivity of tyrosine is highly dependent on its pKa and the local microenvironment within the protein. Deprotonation of the hydroxyl group significantly enhances its nucleophilicity.

-

Lysine: The ε-amino group of lysine is a primary amine and a strong nucleophile, especially in its unprotonated state. Sulfonyl fluorides can react with lysine to form a stable sulfonamide linkage. The reactivity is highly pH-dependent, as the lysine side chain is typically protonated at physiological pH.

-

Histidine: The imidazole side chain of histidine contains two nitrogen atoms that can act as nucleophiles. The reactivity of histidine is also pH-dependent and influenced by its tautomeric state.

-

Cysteine: While the thiol group of cysteine is a very strong nucleophile, its reaction with sulfonyl fluorides can be complex. The initial adduct may be unstable and undergo further reactions.

Experimental Workflow for Assessing Reactivity

To empirically determine the reactivity and selectivity of this compound, a systematic experimental approach is required. The following workflow outlines the key steps for researchers investigating this compound.

The Role of 3-Amino-4-chlorobenzenesulfonyl Fluoride in Modern Chemical Biology and Drug Discovery

An In-Depth Technical Guide for Researchers

Introduction: A Scaffold of Strategic Importance

In the landscape of chemical biology and medicinal chemistry, the identification of molecular scaffolds that offer both stability and tunable reactivity is paramount. 3-Amino-4-chlorobenzenesulfonyl fluoride emerges as such a scaffold, distinguished by three key functional groups on a benzene ring:

-

The Sulfonyl Fluoride (-SO₂F) Moiety : This group serves as a highly efficient electrophilic "warhead." It is relatively stable in aqueous environments but can be precisely engaged by nucleophilic amino acid residues on proteins, forming robust covalent bonds.

-

The Amino (-NH₂) Group : Positioned meta to the sulfonyl fluoride, this group is a versatile synthetic handle. It provides a strategic point for chemical elaboration, allowing for the attachment of targeting fragments, linkers, or reporter tags. Its electronic-donating nature also subtly modulates the reactivity of the sulfonyl fluoride warhead.[1]

-

The Chloro (-Cl) Atom : This halogen influences the electronic landscape of the aromatic ring and provides an additional vector for modifying the molecule's steric and electronic properties to fine-tune binding affinity and selectivity.

This unique combination of functionalities positions this compound as a privileged starting point for constructing sophisticated chemical tools designed to interrogate and modulate biological systems with high precision.

Part 1: The Sulfonyl Fluoride Warhead: Mechanism and Reactivity

The sulfonyl fluoride group is central to the utility of this compound. Its application in forming covalent bonds with proteins has become a cornerstone of modern chemical probe and drug development, largely popularized through the work of Karl Barry Sharpless on SuFEx chemistry.[1]

Covalent Bonding Mechanism

The sulfonyl fluoride moiety is a latent electrophile that forms exceptionally stable sulfonate or sulfonamide bonds upon reaction with nucleophilic amino acid side chains. Unlike more promiscuous warheads, its reactivity is often directed by initial non-covalent binding events, leading to higher target specificity. It is known to react with a variety of nucleophilic residues, significantly expanding the targetable proteome beyond cysteine, which is the primary target for common warheads like acrylamides.[1][2][3]

Key Target Residues:

-

Tyrosine (phenolic hydroxyl)

-

Serine (aliphatic hydroxyl)

-

Threonine (aliphatic hydroxyl)

-

Lysine (primary amine)

-

Histidine (imidazole nitrogen)

The reaction with a tyrosine residue, for example, proceeds via nucleophilic attack from the phenolate oxygen onto the sulfur atom of the sulfonyl fluoride, displacing the fluoride ion and forming a stable sulfonate ester linkage.

Caption: Workflow for developing a TCI from a sulfonyl fluoride fragment.

The key to this workflow is the strategic use of the amino group. It serves as a reliable anchor point for amide coupling reactions, enabling the systematic exploration of chemical space around the initial fragment hit. By attaching different chemical moieties, researchers can build interactions with adjacent pockets on the protein surface, converting a low-affinity fragment into a highly potent and selective inhibitor.

Part 3: Design and Synthesis of Activity-Based Probes (ABPs)

Activity-based protein profiling (ABPP) utilizes chemical probes to assess the functional state of enzymes directly in their native environment. ABPs typically consist of a reactive group (the warhead), a linker, and a reporter tag. This compound is an excellent scaffold for creating ABPs targeting enzymes with nucleophilic active sites.

General Synthetic Strategy

The synthesis of an ABP from this scaffold is straightforward. The amino group is acylated using an N-hydroxysuccinimide (NHS) ester of a linker-reporter conjugate (e.g., Biotin-PEG₄-NHS or a fluorescent dye-NHS).

Caption: General synthesis of a biotinylated ABP for chemoproteomic studies.

Experimental Protocol: Synthesis of a Biotinylated Probe

This protocol describes a representative synthesis of a biotin-conjugated ABP.

Materials:

-

This compound (1.0 eq)

-

Biotin-PEG₄-NHS Ester (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Dissolve this compound in anhydrous DMF in a nitrogen-flushed round-bottom flask.

-

Add DIPEA to the solution and stir for 5 minutes at room temperature.

-

Add the Biotin-PEG₄-NHS Ester to the reaction mixture in one portion.

-

Stir the reaction at room temperature for 12-18 hours, monitoring progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a dichloromethane/methanol gradient) to yield the final probe.

-

Confirm the structure and purity of the final compound using ¹H NMR, ¹⁹F NMR, and HRMS.

Part 4: Analytical Characterization

The analysis of this compound and its derivatives is routinely performed using standard chromatographic and spectroscopic techniques. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for assessing purity and monitoring reaction progress. [4]

| Table 1: Representative HPLC Analytical Conditions [4] | |

|---|---|

| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3 µm) |

| Mobile Phase A | Water with 0.1% Phosphoric Acid (or 0.1% Formic Acid for MS) |

| Mobile Phase B | Acetonitrile (MeCN) |

| Gradient | Isocratic or Gradient (e.g., 10-90% B over 15 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Conclusion

This compound is far more than a simple chemical intermediate. It is a strategically designed scaffold that embodies key principles of modern chemical biology. The stable yet reactive sulfonyl fluoride warhead provides a powerful tool for forging covalent links with a broad range of protein targets, while the synthetically accessible amino group offers a gateway for rational, iterative design. These features make it an exceptionally valuable asset for researchers developing next-generation targeted covalent inhibitors, bespoke activity-based probes for chemical proteomics, and other sophisticated molecular tools to advance our understanding of biology and the treatment of disease.

References

- Continuous-flow and safe synthesis of 3-amino-4-amidoximinofurazan. RSC Publishing.

- 3-Amino-4-chlorobenzenesulphonyl fluoride. SIELC Technologies. (2018).

- Linclau, B., et al. (2019). Synthesis of complex unnatural fluorine-containing amino acids. PMC - NIH.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023).

- Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination. Google Patents.

- Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI. (2023).

- What's Going On With Fluorine In 2022?. Enamine. (2022).

- 3-AMINO-4-METHYLBENZENESULFONYL FLUORIDE AldrichCPR. Sigma-Aldrich.

- Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry. (2021).

- Applications of fluorine-containing amino acids for drug design. PubMed. (2020).

- New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed. (2024).

- Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed. (2025).

- CAS 98-36-2: 3-Amino-4-chlorobenzenesulfonic acid. CymitQuimica.

- Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. PMC - NIH.

- Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Publishing.

- Sulfonyl fluorides as privileged warheads in chemical biology. PMC - NIH. (2015).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 3-Amino-4-chlorobenzenesulphonyl fluoride | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Mechanism of Action for Sulfonyl Fluoride Probes

Introduction: The Rise of a Privileged Warhead in Chemical Biology

In the landscape of chemical biology and drug discovery, the ability to selectively and covalently modify proteins offers a powerful tool for understanding and manipulating biological systems. Among the arsenal of electrophilic warheads, sulfonyl fluorides (SFs) have emerged as a "privileged" class.[1][2][3] Their unique balance of stability in aqueous environments and context-dependent reactivity allows for the precise targeting of specific amino acid residues within a protein's binding pocket.[1][2][3] This guide provides a comprehensive overview of the mechanism of action of sulfonyl fluoride probes, delving into the intricacies of their reactivity, the factors governing their selectivity, and their diverse applications in modern research.

Unlike more traditional covalent modifiers that primarily target cysteine, sulfonyl fluorides exhibit a broader reactivity profile, capable of engaging a range of nucleophilic amino acid residues including serine, threonine, tyrosine, lysine, and histidine.[1][2][3][4][5] This versatility significantly expands the druggable proteome, opening up new avenues for inhibitor design and probe development, particularly for proteins lacking a reactive cysteine in their active site.[4]

The foundation of the sulfonyl fluoride's utility lies in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has rapidly gained traction in the scientific community.[6][7][8][9] This chemistry leverages the unique properties of the S-F bond, which is remarkably stable yet can be selectively activated for nucleophilic substitution within the specific microenvironment of a protein binding site.[7][8]

The Core Mechanism: Covalent Modification of Nucleophilic Residues

The fundamental mechanism of action for sulfonyl fluoride probes involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride moiety. This results in the formation of a stable covalent sulfonyl-enzyme bond and the displacement of the fluoride ion.

The reactivity of the sulfonyl fluoride is dictated by the electron-withdrawing nature of the two oxygen atoms and the fluorine atom, which renders the sulfur atom highly electrophilic. However, the inherent strength of the S-F bond provides a kinetic stability that prevents indiscriminate reactivity in the aqueous environment of a cell.[3] Covalent modification is therefore a proximity-driven reaction, where the probe must first bind to the target protein in a specific orientation that positions the sulfonyl fluoride warhead in close proximity to a nucleophilic residue.

Caption: General mechanism of covalent modification by a sulfonyl fluoride probe.

Historically, serine proteases were the first class of enzymes shown to be inhibited by sulfonyl fluorides, with phenylmethylsulfonyl fluoride (PMSF) being a classic example that modifies the active site serine.[10] This reaction has since been extensively characterized and serves as a foundational model for understanding sulfonyl fluoride reactivity.

Factors Influencing Reactivity and Selectivity

The decision of a sulfonyl fluoride probe to react with a specific amino acid is not random. It is a highly orchestrated event governed by a combination of factors that create a unique "reactive context."

| Factor | Description | Impact on Reactivity and Selectivity |

| Protein Microenvironment | The local environment of the binding pocket, including the presence of acidic or basic residues, hydrogen bond donors/acceptors, and hydrophobicity. | A nearby basic residue can deprotonate the nucleophilic amino acid, increasing its nucleophilicity and promoting the reaction. For example, a proximal arginine residue can enhance the reactivity of a tyrosine residue.[11] |

| pKa of the Nucleophilic Residue | The acidity of the reactive proton on the amino acid side chain. | A lower pKa indicates a greater tendency to exist in the more nucleophilic deprotonated state at physiological pH, thus enhancing reactivity. The protein microenvironment can significantly perturb the pKa of a residue.[10] |

| Probe Structure and Binding Affinity | The non-covalent interactions between the probe's scaffold and the protein target. | High binding affinity and proper orientation of the sulfonyl fluoride warhead are critical for positioning it for a successful covalent reaction. |

| pH of the Environment | The overall acidity or basicity of the solution. | While the protein microenvironment is the dominant factor, the bulk pH can influence the protonation state of both the nucleophilic residue and the probe itself. |

| Intrinsic Reactivity of the Sulfonyl Fluoride | The electronic properties of the group attached to the sulfonyl fluoride moiety. | Electron-withdrawing groups can increase the electrophilicity of the sulfur atom, making the probe more reactive. However, this can also lead to decreased stability. |

It is noteworthy that while sulfonyl fluorides can react with cysteine, the resulting adduct is often unstable.[7][8] In contrast, they form stable adducts with tyrosine and lysine, making them particularly valuable for targeting these residues.[7][8]

Experimental Workflow for Assessing Probe Reactivity and Selectivity

A critical aspect of developing and utilizing sulfonyl fluoride probes is the rigorous characterization of their reactivity and selectivity. A typical workflow involves a combination of biochemical, analytical, and proteomic techniques.

Caption: A typical experimental workflow for characterizing sulfonyl fluoride probes.

Step-by-Step Methodology:

-

Initial Reactivity Assessment:

-

Incubate the sulfonyl fluoride probe with the purified target protein.

-

Analyze the reaction mixture by intact protein mass spectrometry to confirm the formation of a covalent adduct (a mass shift corresponding to the addition of the probe minus HF).

-

If the target is an enzyme, perform an activity assay to determine the extent of inhibition over time.

-

-

Identification of the Covalent Modification Site:

-

After incubation, denature, reduce, and alkylate the protein.

-

Digest the protein into smaller peptides using a protease such as trypsin.

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Use database search algorithms to identify the peptide containing the modification and pinpoint the exact amino acid residue that was labeled.

-

-

Proteome-Wide Selectivity Profiling:

-

To assess the selectivity of the probe, incubate it with a complex biological sample, such as a cell lysate or even intact cells.

-

If the probe contains an affinity handle (e.g., biotin) or a reporter tag (e.g., an alkyne for click chemistry), enrich the labeled proteins.[1]

-

Utilize quantitative proteomics techniques to identify and quantify the proteins that are targeted by the probe across the entire proteome.

-

Synthesis of Sulfonyl Fluoride Probes

The synthesis of sulfonyl fluoride probes is generally accessible, with several established methods available. One of the most common approaches is the conversion of a sulfonyl chloride to a sulfonyl fluoride.[10]

Caption: A general scheme for the synthesis of sulfonyl fluorides from sulfonyl chlorides.

More advanced synthetic strategies, including electrochemical and photochemical methods, have also been developed to access a wider diversity of sulfonyl fluoride-containing molecules.[10] The commercial availability of various sulfonyl fluoride building blocks has further facilitated the synthesis of custom probes.[6]

Applications in Chemical Biology and Drug Discovery

The unique properties of sulfonyl fluoride probes have led to their widespread application in various areas of research:

-

Covalent Inhibitor Development: Sulfonyl fluorides serve as effective warheads for the design of irreversible inhibitors targeting enzymes and other proteins.[1][7][10]

-

Activity-Based Protein Profiling (ABPP): Tagged sulfonyl fluoride probes are used to identify and quantify the activity of enzymes in complex biological systems.[1]

-

Target Identification and Validation: These probes can be used to identify the molecular targets of bioactive compounds discovered through phenotypic screens.[2]

-

Mapping Protein Binding Sites: Sulfonyl fluoride probes help in elucidating the architecture of protein binding pockets and identifying key functional residues.[1][2]

-

Stabilization of Protein Complexes: Covalent modification by sulfonyl fluorides can stabilize protein-protein interactions or the overall structure of a protein, aiding in structural biology studies.[10]

Conclusion and Future Perspectives

Sulfonyl fluoride probes represent a powerful and versatile tool in the armamentarium of the modern chemical biologist and drug discovery scientist. Their ability to target a broad range of nucleophilic amino acids with context-dependent selectivity has significantly expanded the scope of covalent modification chemistry. As our understanding of the factors governing their reactivity continues to grow, we can anticipate the development of even more sophisticated and selective probes. The ongoing innovation in synthetic methodologies and proteomic techniques will undoubtedly fuel the discovery of novel covalent ligands for challenging biological targets, ultimately leading to new therapeutic agents and a deeper understanding of complex biological processes.

References

-

New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]

-

Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing. [Link]

-

Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]

-

Covalent drug discovery using sulfur(VI) fluoride exchange warheads. PubMed. [Link]

-

Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PMC - NIH. [Link]

-

Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]

-

Sulfonyl fluorides as privileged warheads in chemical biology. PMC - NIH. [Link]

-

New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. [Link]

-

Structure-based design and analysis of SuFEx chemical probes. PMC - NIH. [Link]

-

Advances in sulfur–fluoride exchange for chemical biology. ChemRxiv. [Link]

Sources

- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]

- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SuFEx:参与下一步点击反应的磺酰氟 [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]

- 11. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Substituted Arylsulfonyl Fluorides

Introduction: The Ascendance of the Sulfonyl Fluoride Moiety in Modern Chemistry

Substituted arylsulfonyl fluorides have emerged from relative obscurity to become a cornerstone of modern chemical biology, drug discovery, and materials science.[1][2] Their remarkable stability, unique reactivity, and predictable biological interactions have rendered them indispensable tools for researchers. The strong, polarized sulfur-fluorine bond imparts significant stability compared to other sulfonyl halides, making them resistant to hydrolysis and reduction.[1][3] This stability, coupled with a latent reactivity towards nucleophiles, makes them ideal warheads for covalent inhibitors and versatile hubs for chemical probe development.[1][3]

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, pioneered by Sharpless and coworkers, has further catapulted arylsulfonyl fluorides into the spotlight.[1][4] This highly efficient and specific reaction has unlocked new avenues for creating complex molecular architectures and functional materials. Consequently, the demand for diverse and readily accessible substituted arylsulfonyl fluorides has surged, prompting the development of a plethora of innovative synthetic methodologies.

This in-depth technical guide provides a comprehensive overview of the principal synthetic pathways to substituted arylsulfonyl fluorides. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also a deep dive into the mechanistic underpinnings and practical considerations of each method. We will explore the evolution of these synthetic strategies, from classical approaches to cutting-edge catalytic and electrochemical transformations, providing the reader with a robust toolkit for their own research endeavors.

Strategic Decision-Making in Arylsulfonyl Fluoride Synthesis

The selection of an appropriate synthetic route is paramount and is dictated by several factors including the availability of starting materials, desired substitution patterns, functional group tolerance, and scalability. The following diagram illustrates a general decision-making workflow for synthesizing a target arylsulfonyl fluoride.

Caption: A decision-making flowchart for selecting a synthetic pathway to arylsulfonyl fluorides.

I. The Classical Pathway: Halogen Exchange from Arylsulfonyl Chlorides

The most traditional and often most direct route to arylsulfonyl fluorides is through the nucleophilic substitution of the chloride in readily available arylsulfonyl chlorides with a fluoride source. This method's simplicity and the commercial availability of a wide array of arylsulfonyl chlorides make it a workhorse in many laboratories.

Causality and Mechanistic Insight: The reaction proceeds via a nucleophilic attack of the fluoride ion on the electrophilic sulfur atom of the sulfonyl chloride. The success of this transformation hinges on the fluoride source's ability to effectively displace the chloride. While seemingly straightforward, the choice of fluorinating agent and reaction conditions is critical to ensure high yields and minimize side reactions.

Protocol Validation: A well-designed protocol for this conversion will utilize a fluoride source that is sufficiently reactive yet easy to handle. The use of phase-transfer catalysts can be beneficial when employing sparingly soluble inorganic fluorides. The reaction progress can be conveniently monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Representative Protocol: Fluorination with Potassium Fluoride

A simple and effective method involves the use of potassium fluoride (KF) in a biphasic water/acetone mixture.[5]

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the arylsulfonyl chloride (1.0 equiv.), potassium fluoride (2.0-3.0 equiv.), and a 1:1 mixture of water and acetone.

-

Reaction Conditions: Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-60 °C) for 2-24 hours. The reaction progress can be monitored by TLC.

-

Workup and Purification: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Substrate | Fluoride Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Toluenesulfonyl chloride | KF | Water/Acetone | 25 | 95 | J. Org. Chem. |

| 4-Nitrobenzenesulfonyl chloride | KF | Water/Acetone | 60 | 88 | J. Org. Chem. |

| 2-Naphthalenesulfonyl chloride | KF | Water/Acetone | 40 | 92 | J. Org. Chem. |

II. From Readily Available Precursors: Synthesis from Sulfonic Acids and Their Salts

Arylsulfonic acids and their salts are stable, commercially available, and often serve as precursors to sulfonyl chlorides. Direct conversion of these compounds to sulfonyl fluorides is an attractive and atom-economical strategy.[6][7]

Causality and Mechanistic Insight: These transformations typically proceed in one of two ways: a one-pot, two-step process involving in-situ formation of the sulfonyl chloride followed by halogen exchange, or a direct deoxyfluorination.[6][7] Recent advancements have focused on developing mild and efficient deoxyfluorinating agents that can directly convert the sulfonic acid to the sulfonyl fluoride.[6][7]

A. One-Pot Chlorination/Fluorination

This approach circumvents the need to isolate the often-sensitive sulfonyl chloride intermediate. Reagents like cyanuric chloride or trichloroacetonitrile can be used to generate the sulfonyl chloride in situ, which is then immediately treated with a fluoride source.[6]

B. Direct Deoxyfluorination

The direct conversion of sulfonic acids to sulfonyl fluorides represents a more elegant approach. Thionyl fluoride has been shown to be effective, particularly when activated by DMF.[6] More recently, bench-stable solid reagents like Xtalfluor-E® have been employed for this transformation under milder conditions.[6][7]

Caption: Simplified mechanism of sulfonic acid deoxyfluorination using Xtalfluor-E®.

Representative Protocol: Deoxyfluorination with Xtalfluor-E®

This protocol offers the advantage of using a bench-stable solid reagent and proceeds under relatively mild conditions.[6][7]

Step-by-Step Methodology:

-

Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), add the arylsulfonic acid or its sodium salt (1.0 equiv.) and a suitable solvent (e.g., acetonitrile or dichloromethane) to a dry reaction vessel.

-

Reagent Addition: Add Xtalfluor-E® (1.5-2.0 equiv.) portion-wise to the stirred suspension.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for 1-12 hours. Monitor the reaction by ¹⁹F NMR spectroscopy or by quenching an aliquot and analyzing by LC-MS.

-

Workup and Purification: Carefully quench the reaction with saturated aqueous sodium bicarbonate. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.

| Substrate | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Toluenesulfonic acid | Xtalfluor-E® | MeCN | 25 | 94 | Chem. Commun. |

| 4-Methoxybenzenesulfonic acid | Xtalfluor-E® | MeCN | 25 | 91 | Chem. Commun. |

| 4-Nitrobenzenesulfonic acid | Xtalfluor-E® | MeCN | 50 | 75 | Chem. Commun. |

III. Modern Catalytic and Electrochemical Approaches

The limitations of classical methods, such as the need for pre-functionalized starting materials and sometimes harsh reaction conditions, have driven the development of more sophisticated synthetic strategies. These modern approaches often employ transition-metal catalysis or electrochemistry to construct the C-SO₂F bond directly or from alternative precursors.

A. Synthesis from Aryl Halides and Triflates

Palladium-catalyzed cross-coupling reactions have been developed to synthesize arylsulfonyl fluorides from aryl halides (iodides and bromides).[1][8] These methods typically involve the use of a sulfur dioxide surrogate, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), and a fluoride source.[1][8]

Causality and Mechanistic Insight: The catalytic cycle generally involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by insertion of SO₂ (from the surrogate) and reductive elimination to form an arylsulfinate intermediate. This intermediate is then oxidized and fluorinated, often with a reagent like Selectfluor, to yield the final arylsulfonyl fluoride.[1]

B. Synthesis from Aryl Diazonium Salts

The Sandmeyer reaction, a classic transformation in organic chemistry, has been adapted for the synthesis of arylsulfonyl fluorides.[1][8] Aryl diazonium salts, readily generated from anilines, can be converted to the corresponding sulfonyl fluorides in the presence of a sulfur dioxide source and a fluoride donor.[1][8] Both copper-catalyzed and metal-free, visible-light-mediated versions of this reaction have been reported.[1][8][9]

Causality and Mechanistic Insight: In the copper-catalyzed variant, a single-electron transfer (SET) from Cu(I) to the diazonium salt generates an aryl radical.[1][10] This radical is trapped by SO₂, forming an arylsulfonyl radical, which is then oxidized and fluorinated to give the product.[1][10] The visible-light-mediated protocols operate through a similar radical mechanism, initiated by a photoredox catalyst.[1][9]

Caption: A generalized radical mechanism for the synthesis of arylsulfonyl fluorides from diazonium salts.

C. Electrochemical Synthesis from Thiols and Disulfides

Electrochemical methods offer a green and efficient alternative for the synthesis of arylsulfonyl fluorides, avoiding the need for stoichiometric chemical oxidants.[1][11] Aryl thiols and disulfides can be electrochemically oxidized at an anode in the presence of a fluoride source to directly yield the desired products.[1][11]

Causality and Mechanistic Insight: This process involves the anodic oxidation of the thiol or disulfide to generate a reactive sulfur species, which then reacts with fluoride ions present in the electrolyte. The reaction is typically carried out in an undivided cell, simplifying the experimental setup. The choice of electrolyte and solvent system is crucial for achieving high efficiency and selectivity.

Representative Protocol: Electrochemical Synthesis from Aryl Thiols

This protocol highlights a modern, oxidant-free approach to arylsulfonyl fluorides.[1][11]

Step-by-Step Methodology:

-

Electrochemical Cell Setup: Assemble an undivided electrochemical cell with a graphite anode and a stainless-steel cathode.

-

Reaction Mixture: To the cell, add the aryl thiol (1.0 equiv.), potassium fluoride (as both the fluoride source and supporting electrolyte, 5.0 equiv.), pyridine (1.0 equiv.), and a 1:1 mixture of acetonitrile and aqueous HCl.

-

Electrolysis: Apply a constant current (e.g., 20 mA) or a constant voltage to the cell at room temperature. Monitor the consumption of the starting material by TLC or GC.

-

Workup and Purification: After the electrolysis is complete, extract the reaction mixture with an organic solvent. Wash the organic phase, dry, and concentrate. Purify the product by column chromatography.

| Substrate | Anode/Cathode | Electrolyte/Fluoride Source | Current (mA) | Yield (%) | Reference |

| 4-Methylthiophenol | Graphite/Stainless Steel | KF | 20 | 85 | J. Am. Chem. Soc. |

| 4-Chlorothiophenol | Graphite/Stainless Steel | KF | 20 | 78 | J. Am. Chem. Soc. |

| 2-Naphthalenethiol | Graphite/Stainless Steel | KF | 20 | 92 | J. Am. Chem. Soc. |

D. Direct Conversion of Sulfonamides

Recently, methods for the direct conversion of stable and readily available sulfonamides to sulfonyl fluorides have been developed.[1] One such method employs a pyrylium salt to activate the sulfonamide, facilitating the formation of a sulfonyl chloride in situ, which is then converted to the sulfonyl fluoride.[1]

IV. Emerging Frontiers: C-H Functionalization and Late-Stage Introduction

The direct introduction of the -SO₂F group onto an aromatic ring via C-H functionalization represents a major goal in synthetic chemistry, as it would provide a highly efficient and atom-economical route to these valuable compounds.[1][2] While direct C-H sulfonylation is still an emerging area, related strategies are being developed. For instance, palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts, which can be prepared from arenes, provides a two-step sequence for the C-H functionalization of arenes to arylsulfonyl fluorides.[12] These late-stage functionalization strategies are particularly valuable in drug discovery, allowing for the rapid diversification of complex molecules.

Conclusion and Future Outlook

The field of arylsulfonyl fluoride synthesis has undergone a remarkable transformation, evolving from classical halogen exchange reactions to a diverse array of sophisticated catalytic and electrochemical methods. The modern synthetic chemist now has a powerful and versatile toolkit at their disposal, enabling the preparation of a wide range of substituted arylsulfonyl fluorides with unprecedented efficiency and functional group tolerance.

Future research will undoubtedly focus on the development of even more efficient, sustainable, and general methods. The direct C-H fluorosulfonylation of arenes remains a significant challenge, and its solution would represent a paradigm shift in the synthesis of these important molecules. Furthermore, the development of new, stable, and easy-to-handle SO₂ and fluoride sources will continue to be an area of active investigation. As the applications of arylsulfonyl fluorides in SuFEx chemistry, drug discovery, and materials science continue to expand, so too will the ingenuity of synthetic chemists in devising new and improved ways to access this privileged structural motif.

References

-

Chelagha, A., Louvel, D., Taponard, A., Berthelon, R., & Tlili, A. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]

-

(PDF) Synthetic Routes to Arylsulfonyl Fluorides - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

Synthetic methods to prepare arylsulfonyl fluorides. - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

Ball, N. D., et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications, 58(100), 14035-14038. [Link]

-

Sulfonyl fluoride synthesis by fluorosulfonation - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]

-

Sulfonyl fluoride synthesis via visible-light-mediated fluorosulfonylation of thianthrenium salts - Taylor & Francis Online. (2023). Retrieved January 22, 2026, from [Link]

-

Li, Y., et al. (2022). Aryl sulfonyl fluoride synthesis via palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts. Organic & Biomolecular Chemistry, 20(27), 5362-5366. [Link]

-

(PDF) Facile Synthesis of Sulfonyl Fluorides from Sulfonic Acids. (2022). Retrieved January 22, 2026, from [Link]

-

(PDF) Metal-Free Visible-Light Synthesis of Arylsulfonyl Fluorides: Scope and Mechanism. (n.d.). Retrieved January 22, 2026, from [Link]

-

Proposed mechanism for the synthesis of arylesulfonyl fluorides via copper-catalyzed fluorosulfonylation of aryldiazonium. - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

Gero, T. W., et al. (2021). Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors. JACS Au, 1(9), 1369-1376. [Link]

-

Emmanuvel, L., et al. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry, 88(7), 4514-4520. [Link]

-

Noël, T., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(30), 11848-11853. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sulfonyl fluoride synthesis by fluorosulfonation [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Aryl sulfonyl fluoride synthesis via palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Physical properties of 3-Amino-4-chlorobenzenesulfonyl fluoride (melting point, solubility)

Introduction to 3-Amino-4-chlorobenzenesulfonyl fluoride

This compound, with the CAS Number 368-72-9, is a substituted aromatic sulfonyl fluoride. Its molecular structure, comprising a benzene ring functionalized with an amino group, a chlorine atom, and a sulfonyl fluoride moiety, makes it a valuable building block in medicinal chemistry and organic synthesis. The interplay of these functional groups dictates its reactivity, as well as its physical properties, which are critical for its handling, formulation, and application in various chemical processes.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 368-72-9 | [1] |

| Molecular Formula | C₆H₅ClFNO₂S | [2] |

| Molecular Weight | 209.62 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| InChI Key | HNZYBSQZUOJCDN-UHFFFAOYSA-N | [1][2] |

Melting Point: An Indicator of Purity and Stability

The melting point of a solid crystalline compound is a fundamental physical property that provides insights into its purity and the strength of its crystal lattice. For this compound, a precise, experimentally determined melting point is not consistently reported in publicly accessible literature. However, an estimation can be made by examining structurally analogous compounds.

Table 2: Melting Points of Structurally Related Compounds

| Compound | CAS Number | Melting Point (°C) |

| 4-Chlorobenzenesulfonyl fluoride | 349-89-3 | 45-50 |

| 2-Chlorobenzenesulfonyl fluoride | 35-40 | |

| 4-(Acetylamino)benzenesulfonyl fluoride | 173-178 |

The presence of the amino group in this compound introduces the capacity for intermolecular hydrogen bonding, which typically leads to a higher melting point compared to analogues without this group. For instance, 4-(Acetylamino)benzenesulfonyl fluoride, which also possesses an amide group capable of hydrogen bonding, has a significantly higher melting point. Therefore, it is reasonable to predict that the melting point of this compound is higher than that of 4-Chlorobenzenesulfonyl fluoride.

Estimated Melting Point: Based on the available data for related compounds, the melting point of this compound is likely to be in the range of 60-90 °C . This estimation acknowledges the contribution of the amino group to the intermolecular forces within the crystal lattice. It is crucial to experimentally verify this value for any practical application.

Experimental Protocol for Melting Point Determination

The following is a standard and reliable method for determining the melting point of a solid organic compound using a capillary melting point apparatus.[3][4]

Materials:

-

This compound sample (finely powdered)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, grind the crystalline sample gently in a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample should be approximately 2-3 mm in height.

-

Placing the Tube in the Apparatus: Insert the capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown compound, a preliminary rapid heating can be performed to determine an approximate melting range.

-

For a more accurate measurement, heat the block rapidly to about 20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

-

Observation: Observe the sample through the magnifying eyepiece. Record the temperature at which the first droplet of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). The melting point is reported as this range.[4]

Caption: Workflow for Melting Point Determination.

Solubility Profile: Guiding Solvent Selection

The solubility of a compound is a critical parameter in drug development, influencing everything from reaction conditions to bioavailability. The solubility of this compound is governed by the principle of "like dissolves like". Its structure presents both polar and non-polar characteristics.

-

Polar Moieties: The amino (-NH₂) and sulfonyl fluoride (-SO₂F) groups are polar and capable of forming hydrogen bonds and dipole-dipole interactions with polar solvents.

-

Non-polar Moiety: The benzene ring is non-polar and will interact favorably with non-polar solvents via London dispersion forces.

-

Chloro Group: The chlorine atom is electronegative, contributing to the molecule's overall polarity.

Predicted Solubility:

-